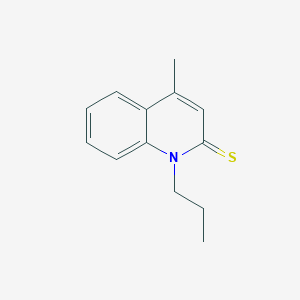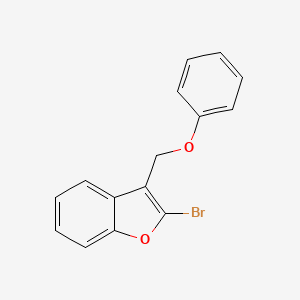
2-Bromo-3-(phenoxymethyl)benzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3-(phenoxymethyl)benzofuran is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing fused benzene and furan rings. This specific compound is characterized by the presence of a bromine atom at the second position and a phenoxymethyl group at the third position of the benzofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(phenoxymethyl)benzofuran typically involves the following steps:
Phenoxymethylation: The phenoxymethyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of 2-bromo-3-hydroxybenzofuran with phenoxymethyl chloride in the presence of a base such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH).
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-(phenoxymethyl)benzofuran can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the second position can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of dehalogenated products.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base (e.g., NaOH, K2CO3).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of substituted benzofuran derivatives.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of dehalogenated benzofuran derivatives.
Scientific Research Applications
2-Bromo-3-(phenoxymethyl)benzofuran has several scientific research applications:
Medicinal Chemistry: Benzofuran derivatives, including this compound, have shown potential as anticancer, antiviral, and antibacterial agents.
Materials Science: The compound can be used in the synthesis of organic semiconductors and other advanced materials due to its unique electronic properties.
Biological Studies: It is used as a probe or ligand in biological studies to investigate the interactions with proteins and other biomolecules.
Mechanism of Action
The mechanism of action of 2-Bromo-3-(phenoxymethyl)benzofuran depends on its specific application. In medicinal chemistry, the compound may exert its effects by:
Inhibition of Enzymes: The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways.
Receptor Modulation: It can interact with cellular receptors, modulating their activity and influencing cellular signaling pathways.
DNA Intercalation: The compound may intercalate into DNA, disrupting the replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3-(methoxymethyl)benzofuran: Similar structure but with a methoxymethyl group instead of a phenoxymethyl group.
2-Chloro-3-(phenoxymethyl)benzofuran: Similar structure but with a chlorine atom instead of a bromine atom.
3-(Phenoxymethyl)benzofuran: Lacks the bromine atom at the second position.
Uniqueness
2-Bromo-3-(phenoxymethyl)benzofuran is unique due to the presence of both the bromine atom and the phenoxymethyl group, which confer specific electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
88879-45-2 |
|---|---|
Molecular Formula |
C15H11BrO2 |
Molecular Weight |
303.15 g/mol |
IUPAC Name |
2-bromo-3-(phenoxymethyl)-1-benzofuran |
InChI |
InChI=1S/C15H11BrO2/c16-15-13(10-17-11-6-2-1-3-7-11)12-8-4-5-9-14(12)18-15/h1-9H,10H2 |
InChI Key |
DXYPNQSZSVLASM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=C(OC3=CC=CC=C32)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


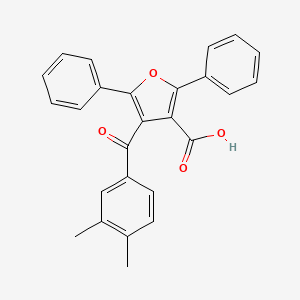
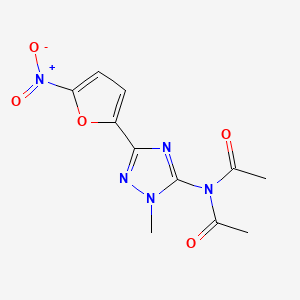
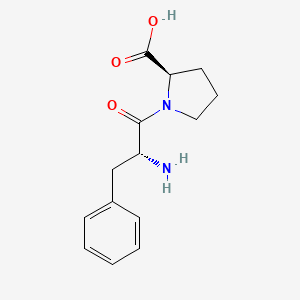
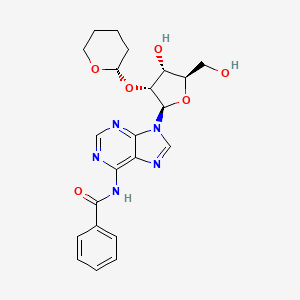
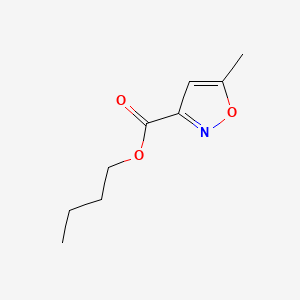
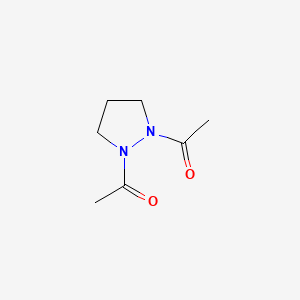
![Imidazo[1,2-d][1,2,4]thiadiazole](/img/structure/B12894568.png)
![8-Chloro-6-pentadecylimidazo[1,5-a]pyrimidin-4(1H)-one](/img/structure/B12894571.png)

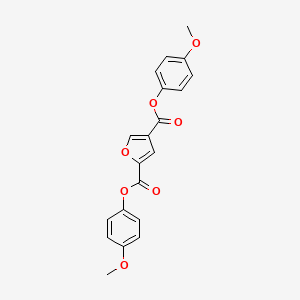

![2-(6-(4-Bromophenyl)-3-(4-ethoxy-3,5-dimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)acetic acid](/img/structure/B12894591.png)
![1-[4-(Ethylamino)-2-(methylsulfanyl)pyrimidin-5-yl]ethan-1-one](/img/structure/B12894597.png)
